REACTION_CXSMILES
|
C(N(CC)CC)C.C(Cl)(Cl)[Cl:9].C[O:13][C:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1NC(=O)CC1C=CC(OC2C=CC(O[C@H]3CC[C@@H](N)CC3)=CC=2)=CC=1>>[C:14]([Cl:9])(=[O:13])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|
|
Name
|
triethylamine chloroform
|
Quantity
|
358 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC.C(Cl)(Cl)Cl
|
Name
|
2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester
|
Quantity
|
420 μL
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1)NC(CC1=CC=C(C=C1)OC1=CC=C(C=C1)O[C@@H]1CC[C@@H](CC1)N)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 mg | |
AMOUNT: EQUIVALENTS | ||
YIELD: CALCULATEDPERCENTYIELD | 148.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(CC)CC)C.C(Cl)(Cl)[Cl:9].C[O:13][C:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1NC(=O)CC1C=CC(OC2C=CC(O[C@H]3CC[C@@H](N)CC3)=CC=2)=CC=1>>[C:14]([Cl:9])(=[O:13])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|
|
Name
|
triethylamine chloroform
|
Quantity
|
358 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC.C(Cl)(Cl)Cl
|
Name
|
2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester
|
Quantity
|
420 μL
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1)NC(CC1=CC=C(C=C1)OC1=CC=C(C=C1)O[C@@H]1CC[C@@H](CC1)N)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 mg | |
AMOUNT: EQUIVALENTS | ||
YIELD: CALCULATEDPERCENTYIELD | 148.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(CC)CC)C.C(Cl)(Cl)[Cl:9].C[O:13][C:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1NC(=O)CC1C=CC(OC2C=CC(O[C@H]3CC[C@@H](N)CC3)=CC=2)=CC=1>>[C:14]([Cl:9])(=[O:13])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|
|
Name
|
triethylamine chloroform
|
Quantity
|
358 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC.C(Cl)(Cl)Cl
|
Name
|
2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester
|
Quantity
|
420 μL
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1)NC(CC1=CC=C(C=C1)OC1=CC=C(C=C1)O[C@@H]1CC[C@@H](CC1)N)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 mg | |
AMOUNT: EQUIVALENTS | ||
YIELD: CALCULATEDPERCENTYIELD | 148.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |